4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U-47931E involves the reaction of 4-bromo-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide. The process typically includes the following steps :
Formation of the intermediate: The initial step involves the formation of an intermediate compound by reacting 4-bromo-benzoyl chloride with 2-(dimethylamino)cyclohexylamine.
Methylation: The intermediate is then methylated to form the final product, U-47931E.
Industrial Production Methods
Industrial production of U-47931E follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
U-47931E undergoes several types of chemical reactions, including:
Demethylation: The amine moiety of U-47931E can undergo demethylation.
N-hydroxylation: The hexyl ring of U-47931E can be hydroxylated.
N-dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom.
Common Reagents and Conditions
Demethylation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
N-hydroxylation: This reaction typically requires the presence of hydroxylating agents like hydroxylamine.
N-dealkylation: Reagents such as strong acids or bases are used to facilitate this reaction.
Major Products Formed
Demethylation: The major product is the demethylated derivative of U-47931E.
N-hydroxylation: The major product is the hydroxylated derivative of U-47931E.
N-dealkylation: The major product is the dealkylated derivative of U-47931E.
Scientific Research Applications
U-47931E has several scientific research applications, including:
Mechanism of Action
U-47931E exerts its effects by selectively binding to the μ-opioid receptor. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of the μ-opioid receptor leads to analgesic effects by reducing the perception of pain . The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of ion channels .
Comparison with Similar Compounds
Similar Compounds
U-47700: Another synthetic opioid with similar structure and effects.
U-49900: A related compound with similar pharmacological properties.
AH-7921: A synthetic opioid with similar binding affinity for the μ-opioid receptor.
Spiradoline: Another synthetic opioid with similar analgesic effects.
Uniqueness of U-47931E
U-47931E is unique in its balance of potency and selectivity for the μ-opioid receptor. It has a potency that is higher than codeine but lower than morphine, making it a valuable compound for research on opioid analgesics . Additionally, its structural similarity to other synthetic opioids allows for comparative studies to understand the nuances of opioid receptor binding and activation .
Properties
CAS No. |
81447-81-6 |
---|---|
Molecular Formula |
C19H25BrN2O5 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C15H21BrN2O.C4H4O4/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11;5-3(6)1-2-4(7)8/h7-10,13-14H,3-6H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14-;/m0./s1 |
InChI Key |
XHCXKGFNPZETQY-YHPCKPBFSA-N |
SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC(=O)C2=CC=C(C=C2)Br.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
67579-24-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bromadoline; U-47931E; U 47931E; U47931E; U 47,931E; U47,931E; U-47,931E; Bromadoline maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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